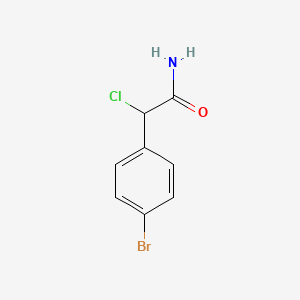

2-(4-Bromophenyl)-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenyl)-2-chloroacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a chlorine atom attached to an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-chloroacetamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{4-Bromoaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group. Common nucleophiles include amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 2-(4-Bromophenyl)-2-azidoacetamide or 2-(4-Bromophenyl)-2-thiocyanatoacetamide can be formed.

Oxidation and Reduction Products: The specific products depend on the reaction conditions and the extent of oxidation or reduction.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(4-Bromophenyl)-2-chloroacetamide serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those aimed at treating inflammatory conditions and pain relief. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs, making it a valuable compound in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits moderate inhibitory effects against Mycobacterium tuberculosis and Mycobacterium avium complex, suggesting its potential role in treating tuberculosis and related infections. Additionally, it has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, highlighting its relevance in combating antibiotic-resistant pathogens .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating effective pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it an essential component in developing sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

This compound is employed in biochemical research to study enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets for drug development. The interaction patterns of this compound with various enzymes suggest its application in designing inhibitors that could lead to novel treatment strategies .

Material Science

Development of Specialty Polymers

In material science, this compound is used to create specialty polymers that exhibit enhanced properties such as thermal stability and chemical resistance. These materials are essential for applications requiring robust performance under varying environmental conditions .

Analytical Chemistry

Chromatography Applications

The compound is also utilized in analytical chemistry techniques, including chromatography. It aids in separating and identifying complex mixtures found in environmental samples or clinical settings, showcasing its versatility beyond biological applications .

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Antibacterial Activity Against Drug-Resistant Bacteria

A study evaluated the antibacterial efficacy of this compound against clinically isolated drug-resistant bacteria. The results indicated that this compound exhibited significant activity against strains like A. baumannii and K. pneumoniae, particularly when compared to existing antibiotics . -

Molecular Docking Studies

Molecular docking studies have demonstrated favorable binding affinities of this compound with target proteins involved in bacterial metabolism. These studies support its role as a lead compound for further development as an antimicrobial agent . -

Synthesis and Characterization of Derivatives

Research involving the synthesis of derivatives of this compound has shown promising results for enhancing biological activity against various pathogens, further validating its importance in drug design .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cell death, making it a potential candidate for anticancer therapy.

Comparación Con Compuestos Similares

2-(4-Bromophenyl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

2-(4-Chlorophenyl)-2-chloroacetamide: Contains a chlorine atom on the phenyl ring instead of a bromine atom, which can influence its chemical properties and applications.

Uniqueness: 2-(4-Bromophenyl)-2-chloroacetamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential biological activities. Its dual halogenation makes it a versatile intermediate in organic synthesis and a promising candidate for further research in various fields.

Actividad Biológica

2-(4-Bromophenyl)-2-chloroacetamide, also known as N-(4-bromophenyl)-2-chloroacetamide, is an organic compound with significant biological activity. This article explores its antimicrobial and anticancer properties, synthesis, structure-activity relationships, and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₇BrClNO

- Molecular Weight : 248.5 g/mol

- State : Solid at room temperature

- Solubility : Soluble in organic solvents such as dichloromethane

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness particularly against:

- Mycobacterium tuberculosis : Moderate inhibitory effects have been reported, suggesting potential for tuberculosis treatment.

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with varying degrees of effectiveness .

- Gram-negative bacteria : Moderate activity against Escherichia coli has also been documented .

- Fungal strains : It has shown antifungal activity against resistant strains of Fusarium, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μg/mL .

Table 1: Antimicrobial Activity Profile

| Microorganism | Activity Level | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Moderate | Not specified |

| Staphylococcus aureus | Effective | Not specified |

| Methicillin-resistant S. aureus | Effective | Not specified |

| Escherichia coli | Moderate | Not specified |

| Fusarium spp. | Effective | 12.5 - 50 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer cells). The presence of the bromine atom is believed to enhance its activity by facilitating interactions with biological targets involved in cancer cell proliferation.

The biological activity of this compound is attributed to its ability to interact with several biological targets, including:

- Enzymes involved in metabolic pathways : Inhibition of specific enzymes suggests potential applications in drug design aimed at treating infections and cancer.

- Cellular processes : The compound's structure allows it to affect cellular signaling pathways critical for microbial growth and cancer cell survival.

Structure-Activity Relationship (SAR)

The unique combination of the bromine atom and the chloroacetamide group enhances the compound's reactivity compared to other halogenated derivatives. A comparative analysis with similar compounds reveals that structural modifications can significantly influence biological activity:

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Bromophenyl)-2-bromoacetamide | Bromine instead of chlorine | Similar antimicrobial properties |

| N-(4-Bromophenyl)-2-iodoacetamide | Iodine instead of chlorine | Potentially different reactivity |

| N-(4-Bromophenyl)-2-fluoroacetamide | Fluorine instead of chlorine | Varied biological effects |

| N-(4-Methylphenyl)-2-chloroacetamide | Methyl group instead of bromine | Different antimicrobial spectrum |

Case Studies and Research Findings

Recent studies highlight the potential applications of this compound:

- Antifungal Efficacy Against Fusarium spp. : A study demonstrated that the compound effectively reduced fungal growth in vitro and in vivo, achieving an efficacy rate of 83.33% in combating infections in embryonated eggs .

- Antimicrobial Screening : A comprehensive screening revealed that chloroacetamides, including this compound, met Lipinski's rule of five criteria, indicating good bioavailability and potential for further development as therapeutic agents .

- Molecular Docking Studies : These studies have shown favorable binding affinities with target proteins involved in microbial resistance and cancer pathways, supporting its role as a lead compound for drug development.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLWCGJZWPBJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.